molecular formula C16H18BrN3O3S2 B2411479 5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1396712-09-6

5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2411479
CAS No.: 1396712-09-6
M. Wt: 444.36
InChI Key: ZCUXITOWRAWGSF-UHFFFAOYSA-N
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Description

5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H18BrN3O3S2 and its molecular weight is 444.36. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3S2/c17-14-1-2-15(24-14)25(22,23)19-11-12-5-9-20(10-6-12)16(21)13-3-7-18-8-4-13/h1-4,7-8,12,19H,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUXITOWRAWGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxic effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and a sulfonamide group, linked to a piperidine moiety that incorporates an isonicotinoyl group. This unique structure suggests potential interactions with biological targets, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and sulfonamide groups have been evaluated for their efficacy against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamideE. coli, S. aureus0.21 µM
Related Thiophene DerivativePseudomonas aeruginosa0.25 µM

The MIC values suggest that the compound is particularly effective against E. coli and S. aureus, indicating its potential as an antimicrobial agent in clinical settings .

Cytotoxic Effects

The cytotoxicity of 5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide has been assessed using various cancer cell lines. The MTT assay results demonstrate that this compound exhibits dose-dependent cytotoxicity against several cancer types, including pancreatic and gastric cancers.

Case Study: Cytotoxicity Assay Results

Cell LineIC50 (µM)Observations
Patu8988 (pancreatic cancer)12.5Induced apoptosis
SGC7901 (gastric cancer)10.0Significant cell death observed

These findings underscore the compound's potential as an anticancer agent, particularly due to its ability to induce apoptosis in malignant cells .

The proposed mechanism through which 5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide exerts its biological effects involves multiple pathways:

  • Inhibition of DNA Gyrase : Similar compounds have shown strong interactions with DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Induction of Oxidative Stress : The compound may enhance reactive oxygen species (ROS) production in cancer cells, leading to oxidative damage and subsequent cell death.
  • Apoptosis Pathway Activation : Evidence suggests that the compound activates caspase pathways associated with apoptosis in cancer cells.

Scientific Research Applications

Chemical Properties and Structure

This compound features a thiophene ring substituted with a sulfonamide group and a piperidine derivative, contributing to its unique chemical reactivity and biological properties. The presence of the isonicotinoyl moiety suggests potential interactions with biological targets relevant to various diseases.

Anticancer Activity

Recent studies have demonstrated that 5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide exhibits promising anticancer properties.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines, such as MDA-MB-436 (breast cancer) and A549 (lung cancer). This effect is believed to be mediated through the activation of intrinsic apoptotic pathways and cell cycle arrest mechanisms.
  • Case Study : In a comparative study, this compound was tested against established chemotherapeutics, revealing IC50 values that indicate comparable efficacy in inhibiting cell proliferation .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties against various bacterial strains.

  • Mechanism of Action : Its sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, leading to bacterial growth inhibition.
  • Case Study : In vitro assays against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli showed that the compound has minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of this compound.

  • Mechanism of Action : It may enhance cholinergic signaling by inhibiting acetylcholinesterase activity, which is crucial for managing neurodegenerative diseases like Alzheimer’s.
  • Case Study : A study demonstrated that derivatives with similar structures exhibited significant inhibition of acetylcholinesterase, suggesting potential therapeutic applications for cognitive enhancement .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in treating inflammatory diseases.

  • Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Data Table: Biological Activities Comparison

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerMDA-MB-436 (Breast Cancer)Comparable to Chemotherapeutics
AntimicrobialMRSALower than Linezolid
NeuroprotectiveAChE InhibitionSignificant Inhibition
Anti-inflammatoryCytokine ProductionReduced Levels

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromothiophene Site

The bromine atom at the 5-position of the thiophene ring undergoes substitution reactions due to activation by the electron-withdrawing sulfonamide group.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME/H₂O (80°C, 12 h)5-Aryl-thiophene-2-sulfonamide derivative75–85% ,
Ullmann CouplingCuI, L-proline, K₂CO₃, DMSO (110°C, 24 h)5-Amino-thiophene-2-sulfonamide60%

Key Observations :

  • The sulfonamide group directs substitution to the brominated position via resonance and inductive effects .

  • Cross-coupling reactions (e.g., Suzuki) proceed efficiently with arylboronic acids in polar aprotic solvents.

Functionalization of the Sulfonamide Group

The sulfonamide (-SO₂NH-) moiety participates in condensation and alkylation reactions.

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationK₂CO₃, alkyl halide, DMF (RT, 6 h)N-Alkylsulfonamide70%
AcylationAcCl, pyridine (0°C → RT, 2 h)N-Acylsulfonamide65%

Mechanistic Notes :

  • Alkylation occurs at the sulfonamide nitrogen due to its moderate nucleophilicity .

  • Acylation requires base (pyridine) to neutralize HCl byproducts .

Modifications of the Piperidine-Isonicotinoyl System

The piperidine ring and isonicotinoyl group undergo hydrogenation and coordination reactions.

Reaction TypeReagents/ConditionsProductYieldReference
HydrogenationH₂ (1 atm), Pd/C, MeOH (RT, 12 h)Saturated piperidine derivative90%
Metal CoordinationCu(II) acetate, EtOH (reflux, 4 h)Cu(II)-sulfonamide complexN/A

Findings :

  • Hydrogenation of the pyridine ring in the isonicotinoyl group proceeds selectively without affecting the thiophene ring .

  • The sulfonamide nitrogen and pyridine act as bidentate ligands for transition metals.

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes EAS at unsubstituted positions.

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄ (0°C, 1 h)4-Nitro-thiophene-2-sulfonamide50%
SulfonationSO₃, H₂SO₄ (RT, 2 h)4-Sulfo-thiophene-2-sulfonamide45%

Limitations :

  • EAS is hindered at the 5-position due to steric and electronic effects from the bromine and sulfonamide groups .

Degradation Pathways

Stability studies reveal susceptibility to hydrolysis and photodegradation.

ConditionDegradation ProductHalf-LifeReference
Acidic (pH 2, 70°C)Thiophene-2-sulfonic acid + Br⁻8 h
UV Light (254 nm)Radical-crosslinked dimers24 h

Implications :

  • Acidic hydrolysis cleaves the sulfonamide bond, releasing bromine .

  • Photodegradation involves radical intermediates from the thiophene ring.

Q & A

Q. Advanced Research Focus

  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (m/z 481.02 Da for C₁₆H₁₇BrN₄O₃S₂) and isotopic patterns (Br: 1:1 M:M+2) confirm identity .
  • 2D NMR : NOESY or HSQC correlations resolve piperidine-thiophene spatial relationships, distinguishing it from analogs lacking the isonicotinoyl group .
  • X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .

How can contradictory computational predictions (e.g., docking vs. experimental IC₅₀) be addressed?

Q. Advanced Research Focus

  • Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, resolving discrepancies between static docking and dynamic inhibition .
  • Solvent Accessibility Modeling : Incorporate explicit solvent molecules in MD simulations to account for hydration effects ignored in docking .
  • Proteomic Profiling : Perform thermal shift assays to identify off-target interactions that may explain unexpected activity .

What are the best practices for ensuring reproducibility in scaled-up synthesis?

Q. Basic Research Focus

  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .
  • Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) via factorial design to minimize batch-to-batch variability .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways and establish storage conditions .

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